KRH-594 free acid is a potent angiotensin II type 1 receptor antagonist, primarily studied for its potential therapeutic effects in conditions such as hypertension, hyperlipidemia, and nephropathy. This compound has demonstrated efficacy in various animal models, particularly in spontaneously hypertensive rats, where it has been shown to ameliorate symptoms associated with these conditions and prevent end-organ damage related to hypertension .
KRH-594 was initially developed by Wakunaga Pharmaceutical Co., Ltd. It belongs to the class of non-peptide angiotensin II receptor antagonists, specifically targeting the angiotensin II type 1 receptor (AT1 receptor) with high specificity and efficacy . The compound is classified under cardiovascular agents due to its role in managing blood pressure and related disorders.
The synthesis of KRH-594 free acid involves multiple steps that include the formation of key intermediates. While the precise synthetic routes are proprietary and not publicly disclosed, it is known that the synthesis employs specific reagents and catalysts to achieve the desired chemical structure. Key steps typically involve:
Large-scale industrial production likely utilizes optimized reaction conditions to ensure consistency and efficacy of the final product.
KRH-594 free acid has a complex molecular structure characterized by its specific functional groups that confer its pharmacological properties. The compound's structure includes:
The molecular formula is CHNOS, with a molecular weight of approximately 372.44 g/mol. Detailed structural data can be derived from spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which confirm the presence of key functional groups necessary for receptor binding .
KRH-594 free acid participates in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. The specific outcomes depend on the reaction conditions applied.
KRH-594 exerts its pharmacological effects by selectively binding to and inhibiting the angiotensin II type 1 receptor. This inhibition prevents angiotensin II from activating downstream signaling pathways involved in vasoconstriction, aldosterone secretion, and cellular proliferation. The mechanism includes:
KRH-594 free acid is typically characterized by:
The chemical properties include:
These properties are crucial for its handling in laboratory settings and during formulation development.
KRH-594 free acid has several applications across different fields:
KRH-594 free acid (CAS# 167006-13-5) is a nonpeptide angiotensin II receptor antagonist with the systematic IUPAC name: (Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid. Its molecular formula is C₂₅H₂₃N₇O₃S, corresponding to a molecular weight of 501.57 g/mol [1] [3]. The structural backbone comprises three key moieties:
The canonical SMILES notation (O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3
) confirms the (Z)-configuration at the thiadiazolinylidene exocyclic double bond, critical for AT₁ receptor binding [1] [5]. X-ray crystallography data is absent in available literature, but the InChIKey (UFZKNCXXIFQTNB-QPLCGJKRSA-N
) implies stereochemical specificity [3].
Table 1: Key Identifiers of KRH-594 Free Acid
Property | Value |
---|---|
CAS Number | 167006-13-5 |
Molecular Formula | C₂₅H₂₃N₇O₃S |
Exact Mass | 501.1583 g/mol |
SMILES | O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3 |
InChIKey | UFZKNCXXIFQTNB-QPLCGJKRSA-N |
Elemental Composition | C:59.87%; H:4.62%; N:19.55%; O:9.57%; S:6.39% |
Solubility: KRH-594 free acid exhibits poor aqueous solubility but is readily soluble in dimethyl sulfoxide (DMSO), a property leveraged for in vitro assays [3]. No quantitative solubility data (e.g., logP) is publicly available, though its biphenyl-tetrazole moiety suggests moderate lipophilicity.
Stability: The solid form remains stable for >2 years when stored desiccated at –20°C. Solutions in DMSO are stable for months at –80°C but show limited stability at room temperature [3] [5]. The compound contains hydrolytically sensitive groups:
No crystallographic data (space group, unit cell parameters) is reported. Predicted density is 1.49 g/cm³, suggesting a tightly packed lattice [5].
KRH-594 is primarily studied as the free acid or its dipotassium salt (CAS# 169328-25-0). Key differences:
Table 2: Free Acid vs. Salt Form Properties
Property | KRH-594 Free Acid | KRH-594 Dipotassium Salt |
---|---|---|
Solubility | Low aqueous solubility; soluble in DMSO | Enhanced water solubility (salt dissociation) |
Bioavailability | Moderate (limited by dissolution rate) | Higher (improved absorption in GI tract) |
Handling | Stable as solid; hygroscopicity unreported | Likely hygroscopic (common with potassium salts) |
Pharmacokinetics | Slower absorption | Faster Cₘₐₓ due to rapid dissolution |
Salt formation mitigates the free acid’s limited dissolution rate—a critical factor for oral drugs. The potassium salt’s ionic character enhances polar surface area, improving dissolution in gastrointestinal fluids [4] [7]. However, salt forms may alter crystallization behavior, potentially affecting shelf-life and manufacturability.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7